3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Overview
Description
3-Isopropyl-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Applications
- Research has shown that pyrazole derivatives, including those similar to 3-Isopropyl-1-methyl-1H-pyrazol-5-amine, have significant biological activities against breast cancer and microbes (Titi et al., 2020).
Corrosion Inhibition
- Bipyrazole compounds, closely related to the chemical , have been studied for their efficiency in inhibiting the corrosion of pure iron in acidic media. These compounds act as mixed-type inhibitors without changing the mechanism of hydrogen evolution (Chetouani et al., 2005).
Reactivity Studies
- Studies on 3,4,5-Trinitro-1H-pyrazole and its N-Methyl derivative, which are structurally related to this compound, have revealed interesting reactivity patterns. These reactions are valuable for understanding the nucleophilic substitution patterns in pyrazole derivatives (Dalinger et al., 2013).
Catalysis and Green Chemistry
- Research has shown the use of pyrazole derivatives in green catalysis. For instance, l-Proline catalyzed reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines, involving pyrazole compounds as reactants, highlight the application of these compounds in environmentally benign synthetic processes (Gunasekaran et al., 2014).
Nanomagnetic Catalyst Development
- A study on the synthesis of nanomagnetic particles using pyrazole derivatives demonstrates their potential in creating efficient and recyclable catalysts for organic synthesis (Afsar et al., 2018).
Dye and Pigment Synthesis
- Pyrazole derivatives have been used in the synthesis of novel heterocyclic disazo dyes. These dyes are characterized by their solvatochromic behavior and potential applications in various industries (Karcı & Karcı, 2008).
High-Energy Materials Research
- Theoretical studies on substituted 3,4,5-trinitro-1H-pyrazoles, which are related to the compound , have explored their potential as high-energy density materials. These studies focus on their detonation properties and possible applications in energetic materials (Ravi et al., 2010).
Properties
IUPAC Name |
2-methyl-5-propan-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEGNOFPNKTJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374807 | |
Record name | 3-Isopropyl-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3702-12-3 | |
Record name | 3-Isopropyl-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3702-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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